An In-depth Technical Guide to Biotin-PEG3-oxyamine HCl Salt: Properties, Structure, and Applications in Bioconjugation
An In-depth Technical Guide to Biotin-PEG3-oxyamine HCl Salt: Properties, Structure, and Applications in Bioconjugation
This guide provides a comprehensive technical overview of Biotin-PEG3-oxyamine HCl salt, a versatile biotinylation reagent. Tailored for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, structural features, and practical applications of this compound, with a focus on providing actionable insights for laboratory use.
Introduction: The Strategic Advantage of Biotin-PEG3-oxyamine HCl Salt in Bioconjugation
Biotinylation, the process of covalently attaching biotin to a molecule, is a cornerstone of modern life sciences research.[1][2] The exceptionally strong and specific interaction between biotin and avidin or streptavidin forms the basis for numerous applications, including immunoassays, affinity purification, and targeted drug delivery.[3][4][5] Biotin-PEG3-oxyamine HCl salt has emerged as a valuable tool in the bioconjugation chemist's arsenal due to its unique combination of features: a reactive oxyamine group, a hydrophilic polyethylene glycol (PEG) spacer, and the high-affinity biotin tag.
This reagent is specifically designed for the selective labeling of molecules containing aldehyde or ketone functionalities. The incorporation of a short, discrete PEG3 spacer significantly enhances the water solubility of the biotinylated molecule, a critical feature that mitigates the aggregation and non-specific binding often associated with more hydrophobic biotinylation reagents.[6][7] This guide will explore the chemical underpinnings of this reagent and provide a practical framework for its successful implementation in the laboratory.
Core Chemical Properties and Structure
A thorough understanding of the chemical and physical properties of Biotin-PEG3-oxyamine HCl salt is paramount for its effective use.
Chemical Structure
The structure of Biotin-PEG3-oxyamine HCl salt consists of three key functional components:
-
Biotin Moiety: The vitamin B7 derivative responsible for the high-affinity binding to streptavidin and avidin.
-
PEG3 Spacer: A hydrophilic triethylene glycol linker that increases aqueous solubility and provides spatial separation between the biotin tag and the conjugated molecule.[8]
-
Oxyamine Group (-ONH2): A reactive functional group that specifically targets aldehyde and ketone groups to form a stable oxime linkage. The reagent is supplied as a hydrochloride salt to improve stability and handling.
The IUPAC name for the free base is N-(2-(2-(2-(2-(aminooxy)ethoxy)ethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide.[9]
Below is a 2D representation of the chemical structure:
Caption: 2D Chemical Structure of Biotin-PEG3-oxyamine HCl salt.
Physicochemical Properties
The key physicochemical properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C18H34N4O6S·HCl | [9][10] |
| Molecular Weight | 471.01 g/mol | [9] |
| Purity | Typically >95% | [10][11] |
| Appearance | White to off-white solid | [12] |
| Solubility | Soluble in water, DMSO, DMF, and methylene chloride. | [6][12] |
| Storage | Store at -20°C, desiccated, and protected from light. | [6] |
Note: It is crucial to allow the reagent to warm to room temperature before opening the vial to prevent condensation of moisture, which can lead to hydrolysis and inactivation of the reagent.[6]
Mechanism of Action: The Oxime Ligation
The utility of Biotin-PEG3-oxyamine HCl salt lies in the specific and efficient reaction between its oxyamine group and a carbonyl group (aldehyde or ketone) to form a stable oxime bond.[6][7] This reaction, known as an oxime ligation, is a powerful tool in bioconjugation due to its high selectivity and the stability of the resulting linkage under physiological conditions.
The reaction proceeds most efficiently at a slightly acidic to neutral pH (pH 4.5-7.0). Aniline can be used as a catalyst to accelerate the reaction rate, particularly at neutral pH.[13][14]
Caption: Reaction scheme of Biotin-PEG3-oxyamine with an aldehyde.
Key Applications in Research and Drug Development
The primary application of Biotin-PEG3-oxyamine HCl salt is the biotinylation of molecules containing or engineered to contain aldehyde or ketone groups. A prominent application is the labeling of glycoproteins.
Biotinylation of Glycoproteins
Glycoproteins, with their carbohydrate moieties, are ideal targets for this reagent. The protocol typically involves two key steps:
-
Generation of Aldehydes: The cis-diol groups within the sugar residues of the glycoprotein are oxidized to create aldehyde functionalities. This is commonly achieved using a mild oxidizing agent such as sodium meta-periodate (NaIO4).[6]
-
Biotinylation: The aldehyde-containing glycoprotein is then reacted with Biotin-PEG3-oxyamine HCl salt to form a stable oxime linkage, resulting in a biotinylated glycoprotein.
This targeted approach allows for the specific labeling of the glycan portions of glycoproteins, which is highly advantageous for studying glycosylation patterns and the biological roles of glycans.
Detailed Experimental Protocol: Biotinylation of a Model Glycoprotein
This section provides a detailed, step-by-step protocol for the biotinylation of a generic glycoprotein using Biotin-PEG3-oxyamine HCl salt. This protocol is intended as a starting point and may require optimization for specific glycoproteins and downstream applications.
Materials
-
Glycoprotein of interest
-
Biotin-PEG3-oxyamine HCl salt
-
Sodium meta-periodate (NaIO4)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 100 mM Sodium Acetate, pH 5.5
-
Conjugation Buffer: 100 mM Sodium Phosphate, pH 7.2
-
Quenching Solution: 1 M Glycerol
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Experimental Workflow
Caption: Experimental workflow for glycoprotein biotinylation.
Step-by-Step Methodology
-
Glycoprotein Preparation:
-
Dissolve the glycoprotein in the Reaction Buffer (100 mM Sodium Acetate, pH 5.5) to a final concentration of 1-5 mg/mL.
-
Rationale: A slightly acidic pH is optimal for the periodate oxidation step.
-
-
Oxidation of Glycoprotein:
-
Prepare a fresh 20 mM solution of sodium meta-periodate in the Reaction Buffer. Protect from light.
-
Add the periodate solution to the glycoprotein solution to achieve a final periodate concentration of 1-10 mM.
-
Incubate the reaction on ice (4°C) for 15-30 minutes in the dark.
-
Rationale: Mild oxidation conditions are used to selectively cleave the cis-diols of sialic acids and other sugar residues, generating aldehydes while minimizing protein damage. The reaction is performed in the dark as periodate is light-sensitive.
-
-
Quenching the Oxidation Reaction:
-
Add the Quenching Solution (1 M Glycerol) to a final concentration of 10-20 mM.
-
Incubate on ice for 5 minutes.
-
Rationale: Glycerol contains cis-diols and will react with any excess periodate, effectively stopping the oxidation reaction.
-
-
Buffer Exchange:
-
Remove the excess periodate and quenching reagent by passing the solution through a desalting column equilibrated with Conjugation Buffer (100 mM Sodium Phosphate, pH 7.2).
-
Rationale: This step is crucial to remove small molecules that could interfere with the subsequent biotinylation reaction and to adjust the pH to be optimal for the oxime ligation.
-
-
Preparation of Biotin-PEG3-oxyamine HCl Salt Solution:
-
Immediately before use, dissolve the Biotin-PEG3-oxyamine HCl salt in anhydrous DMSO to a concentration of 10-50 mM.
-
Rationale: Fresh preparation is recommended as the reagent can be sensitive to moisture. DMSO is a suitable solvent for achieving a concentrated stock solution.
-
-
Biotinylation Reaction:
-
Add the Biotin-PEG3-oxyamine HCl salt solution to the oxidized glycoprotein solution to achieve a final concentration of 1-5 mM. A 20- to 50-fold molar excess of the biotin reagent over the glycoprotein is a good starting point.
-
Incubate the reaction for 2-4 hours at room temperature.
-
Rationale: The oxyamine group of the biotin reagent will react with the newly formed aldehydes on the glycoprotein to form a stable oxime bond.
-
-
Purification of the Biotinylated Glycoprotein:
-
Remove the excess, unreacted biotin reagent by passing the reaction mixture through a desalting column equilibrated with PBS or another suitable storage buffer.
-
Rationale: Removal of free biotin is essential to prevent interference in downstream applications involving streptavidin or avidin.
-
-
Characterization of Biotinylation (Optional but Recommended):
-
Determine the extent of biotin incorporation using a method such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[2] This assay provides a quantitative measure of the number of biotin molecules per protein molecule.
-
Concluding Remarks and Future Perspectives
Biotin-PEG3-oxyamine HCl salt is a highly effective and user-friendly reagent for the targeted biotinylation of aldehydes and ketones. Its hydrophilic PEG spacer is a key feature that enhances the quality of the resulting bioconjugates by improving solubility and reducing non-specific interactions. The detailed protocol provided in this guide offers a robust starting point for researchers to successfully label glycoproteins and other carbonyl-containing molecules. As the field of bioconjugation continues to advance, the precise and efficient chemistry offered by reagents like Biotin-PEG3-oxyamine HCl salt will undoubtedly play a continued and vital role in the development of novel diagnostics, therapeutics, and research tools.
References
-
Avidin-Biotin Interaction in Assays - Boster Biological Technology. [Link]
-
The Remarkable Biotinylated Proteins - AntBio. [Link]
-
Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays | ACS Omega - ACS Publications. [Link]
-
Streptavidin/Avidin-Biotin Interaction | SouthernBiotech. [Link]
-
An Analysis of the Biotin–(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies - PMC - PubMed Central. [Link]
-
The Principles and Applications of Avidin-Based Nanoparticles in Drug Delivery and Diagnosis - PMC - PubMed Central. [Link]
-
The rapid and facile synthesis of oxyamine linkers for the preparation of hydrolytically stable glycoconjugates - PubMed. [Link]
-
Direct Detection of Biotinylated Proteins by Mass Spectrometry - ACS Publications. [Link]
-
Biotinylation - Wikipedia. [Link]
-
Biotin-Hydrazide Biotinylation Protocol. [Link]
-
Application of thiol oxyamine linker 1e to form a biotinylated glycoconjugate - ResearchGate. [Link]
-
Glycoproteomics enabled by tagging sialic acid- or galactose-terminated glycans - NIH. [Link]
-
Purification or Removal of Biotin and Biotinylated Biomolecules with Magnetic Beads. [Link]
-
"Protein Biotinylation". In - ResearchGate. [Link]
-
Protocols - Biochemistry - School of Medicine - UT Health San Antonio. [Link]
-
Systematic Characterization of Extracellular Glycoproteins using Mass Spectrometry - NIH. [Link]
-
Biotin-PEG3-oxyamine HCl salt, CAS 1786206-22-1 | AxisPharm. [Link]
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